N-benzyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
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Overview
Description
N-benzyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothieno[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
- Formation of the Benzothieno[3,2-d]pyrimidine Core:
- Starting with a suitable benzothiophene derivative, the core structure is formed through cyclization reactions.
- Reagents such as phosphorus oxychloride (POCl₃) and ammonium acetate are often used under reflux conditions.
- Introduction of the Methoxyphenyl Group:
- The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.
- Common reagents include methoxybenzene and a strong base like sodium hydride (NaH).
- Acylation and Benzylation:
- The final steps involve acylation to introduce the acetamide group and benzylation to attach the benzyl group.
- Reagents such as benzyl chloride and acetic anhydride are used under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation:
- The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
- Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction:
- Reduction reactions can target the carbonyl groups in the dioxo structure.
- Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
- Substitution:
- Nucleophilic substitution reactions can occur at the benzyl group.
- Reagents such as sodium methoxide (NaOMe) can facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, N-benzyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Biologically, this compound has potential as a pharmacophore in drug design. Its benzothieno[3,2-d]pyrimidine core is known for interacting with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine: In medicine, research is focused on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent
Industry: Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-benzyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzothieno[3,2-d]pyrimidine core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds:
- 3-(4-Methoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(3-Methoxybenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness: N-benzyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is unique due to its specific substitution pattern and the presence of both benzyl and methoxyphenyl groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H21N3O4S |
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Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-benzyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H21N3O4S/c1-33-19-13-11-18(12-14-19)29-25(31)24-23(20-9-5-6-10-21(20)34-24)28(26(29)32)16-22(30)27-15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,27,30) |
InChI Key |
VPDYMCIASRXZLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
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